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Compound of Interest

Compound Name:
5-Methyl-1,2-thiazole-4-carboxylic

acid

CAS No.: 1125409-67-7

Cat. No.: B2543031 Get Quote

Executive Summary
The isothiazole scaffold (1,2-thiazole) is a critical pharmacophore in modern drug discovery,

often deployed to modulate metabolic stability and lipophilicity compared to its 1,3-isomer,

thiazole. However, distinguishing these regioisomers and elucidating their metabolic fates

requires a nuanced understanding of their gas-phase ion chemistry.

This guide moves beyond basic spectral interpretation. We analyze the thermodynamic

instability of the N-S bond, compare fragmentation energetics against isosteric alternatives

(thiazoles, isoxazoles), and provide a self-validating LC-MS/MS workflow.

Part 1: The Isothiazole Scaffold in Mass
Spectrometry
Structural Dynamics and Ionization
Unlike thiazole (1,3-position), the isothiazole ring contains adjacent Nitrogen and Sulfur atoms.

This 1,2-linkage is the defining feature of its mass spectral behavior.
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Ionization: Isothiazole derivatives are highly amenable to Electrospray Ionization (ESI+). The

pyridinic nitrogen acts as a strong proton acceptor (

).

The "Weak Link" Hypothesis: In Collision-Induced Dissociation (CID), the N-S bond is

significantly weaker (~60-70 kcal/mol) than the C-N or C-S bonds found in thiazoles. This

makes the N-S bond the "fuse" that triggers fragmentation.

The Diagnostic Mechanism: Ring Opening
Upon collisional activation, protonated isothiazoles do not simply shed substituents. They

undergo a characteristic ring opening via N-S bond cleavage, often described as a retro-1,3-

dipolar cycloaddition.

Key Mechanistic Insight:

Protonation: Occurs at the Nitrogen.

Cleavage: The N-S bond breaks.

Rearrangement: The resulting acyclic intermediate rearranges to eliminate stable neutrals,

typically HCN (27 Da), CS (44 Da), or HCS.

Part 2: Comparative Fragmentation Analysis
To validate an isothiazole structure, one must rule out its isomers. The following table contrasts

the fragmentation behaviors of Isothiazole against Thiazole (more stable) and Isoxazole (less

stable).

Table 1: Comparative Fragmentation Energetics
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Feature
Isothiazole (1,2-
S,N)

Thiazole (1,3-S,N) Isoxazole (1,2-O,N)

Lability

Intermediate.

Requires moderate

CE (20-35 eV).

High Stability.

Requires high CE

(>40 eV).

High Lability.

Fragments easily (low

CE).

Primary Cleavage
N-S Bond. The "weak

link."

C-S Bond or Ring

Shattering.

N-O Bond. Extremely

weak.

Diagnostic Loss
HCN (27 Da) followed

by CS (44 Da).

HCN (27 Da) to form

thiirene cation.
CO (28 Da) or HCO.

Isotope Pattern

Distinct

S signature (+2 Da

peak ~4.4%).

Distinct

S signature.
No Sulfur signature.

Differentiation
Ring opening leads to

nitrile sulfides.

Ring stays intact

longer; often loses

substituents first.

Ring opens to form

acyl nitrenes.

Visualization: Isothiazole Fragmentation Pathway
The following diagram illustrates the specific N-S cleavage pathway that distinguishes

isothiazoles.
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Figure 1: The characteristic N-S bond cleavage pathway for isothiazole derivatives under CID

conditions.
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Part 3: Experimental Protocol (Self-Validating)
This workflow is designed to not just detect the compound, but to confirm the isothiazole core

using "Energy-Resolved Mass Spectrometry" (ER-MS).

Sample Preparation[1]
Matrix: Plasma, microsomal incubates, or neat standard.

Extraction: Protein precipitation with Acetonitrile (1:3 v/v) is preferred over Methanol to

minimize transesterification artifacts if esters are present.

LC-MS/MS Conditions
System: UHPLC coupled to Q-TOF or Triple Quadrupole.

Column: Waters ACQUITY HSS T3 C18 (1.8 µm, 2.1 x 100 mm). Why? The T3 bonding

technology retains polar heterocycles better than standard C18.

Mobile Phase:

A: Water + 0.1% Formic Acid.[1]

B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 8 minutes.

The "Energy Ramp" Validation Step
To distinguish Isothiazole from Thiazole, you must run an Energy Ramp:

Select the precursor ion

.

Acquire spectra at stepped Collision Energies (CE): 10, 20, 30, 40, 50 eV.

Plot the Survival Yield:

Isothiazole:[2][3][4] Parent ion intensity drops significantly by 25-30 eV.
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Thiazole:[5][6][7][8] Parent ion often survives up to 40-45 eV.

Visualization: Method Development Workflow
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Figure 2: Decision tree for distinguishing sulfur-containing heterocyclic isomers.

Part 4: Case Study & Data Interpretation
Subject: 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) A common biocide and frequent

environmental contaminant.

Observed Spectra (ESI+):

Precursor: m/z 150
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.

Isotope: Peak at m/z 152 (approx 35% height of parent due to

AND

contribution).

Key Fragments (MS2):

m/z 115: Loss of Cl radical (uncommon in ESI) or loss of methyl.

m/z 87: Loss of CO and Cl.

m/z 135: Loss of Methyl radical (M-15).

Interpretation Logic: In isothiazolinones (oxidized isothiazoles), the carbonyl group stabilizes

the ring slightly, but the N-S bond remains the cleavage point. The loss of the N-substituent

(methyl) is often competitive with ring opening.

Comparison with Thiazole Drugs (e.g., Tiazofurin): Thiazole drugs typically show a dominant

peak. If your spectrum shows a "clean" loss of 27 Da without significant other fragmentation at
low energy, suspect a thiazole. If you see a "messy" spectrum with sulfur losses (CS, HCS) at
moderate energy, suspect isothiazole.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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